5-Chloro-2-oxo-1-(4-(trifluoromethyl)benzyl)-1,2-dihydro-3-pyridinecarboxamide 5-Chloro-2-oxo-1-(4-(trifluoromethyl)benzyl)-1,2-dihydro-3-pyridinecarboxamide
Brand Name: Vulcanchem
CAS No.: 242797-20-2
VCID: VC7877287
InChI: InChI=1S/C14H10ClF3N2O2/c15-10-5-11(12(19)21)13(22)20(7-10)6-8-1-3-9(4-2-8)14(16,17)18/h1-5,7H,6H2,(H2,19,21)
SMILES: C1=CC(=CC=C1CN2C=C(C=C(C2=O)C(=O)N)Cl)C(F)(F)F
Molecular Formula: C14H10ClF3N2O2
Molecular Weight: 330.69 g/mol

5-Chloro-2-oxo-1-(4-(trifluoromethyl)benzyl)-1,2-dihydro-3-pyridinecarboxamide

CAS No.: 242797-20-2

Cat. No.: VC7877287

Molecular Formula: C14H10ClF3N2O2

Molecular Weight: 330.69 g/mol

* For research use only. Not for human or veterinary use.

5-Chloro-2-oxo-1-(4-(trifluoromethyl)benzyl)-1,2-dihydro-3-pyridinecarboxamide - 242797-20-2

Specification

CAS No. 242797-20-2
Molecular Formula C14H10ClF3N2O2
Molecular Weight 330.69 g/mol
IUPAC Name 5-chloro-2-oxo-1-[[4-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide
Standard InChI InChI=1S/C14H10ClF3N2O2/c15-10-5-11(12(19)21)13(22)20(7-10)6-8-1-3-9(4-2-8)14(16,17)18/h1-5,7H,6H2,(H2,19,21)
Standard InChI Key RYKPZJFYCXZPBI-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1CN2C=C(C=C(C2=O)C(=O)N)Cl)C(F)(F)F
Canonical SMILES C1=CC(=CC=C1CN2C=C(C=C(C2=O)C(=O)N)Cl)C(F)(F)F

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

The compound’s systematic IUPAC name is 5-chloro-2-oxo-1-[[4-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide. Key structural elements include:

  • A pyridine ring substituted at position 5 with chlorine and at position 2 with an oxo group.

  • A benzyl group at position 1, bearing a trifluoromethyl (-CF3_3) substituent on the para-position of the aromatic ring.

  • A carboxamide group at position 3, contributing to hydrogen-bonding potential .

The trifluoromethyl group enhances lipophilicity and metabolic stability, traits valuable in drug design.

Synthesis and Characterization

Synthetic Pathways

The synthesis typically involves:

  • Pyridine Ring Formation: Condensation of a β-keto ester with ammonium acetate to generate the dihydropyridinone core.

  • Benzylation: Alkylation with 4-(trifluoromethyl)benzyl bromide under basic conditions.

  • Carboxamide Introduction: Coupling of the carboxylic acid intermediate with an amine using carbodiimide reagents.

Example Reaction Scheme:

β-Keto ester+NH4OAcΔDihydropyridinoneBaseBenzyl halideSubstituted intermediateCarbodiimideFinal product\text{β-Keto ester} + \text{NH}_4\text{OAc} \xrightarrow{\Delta} \text{Dihydropyridinone} \xrightarrow[\text{Base}]{\text{Benzyl halide}} \text{Substituted intermediate} \xrightarrow{\text{Carbodiimide}} \text{Final product}

Analytical Characterization

  • Purity Assessment: High-Performance Liquid Chromatography (HPLC) typically shows ≥95% purity, with retention times around 8–10 minutes using a C18 column and acetonitrile/water mobile phase .

  • Melting Point: Related derivatives (e.g., CAS 338977-66-5) exhibit melting points of 197–199°C, suggesting similar thermal stability .

Physicochemical Properties

Physical Properties

PropertyValueSource
Molecular Weight330.69 g/mol
Boiling Point568.0±50.0C568.0 \pm 50.0^\circ \text{C} (predicted)
Density1.50±0.1g/cm31.50 \pm 0.1 \, \text{g/cm}^3 (predicted)
pKa11.63±0.7011.63 \pm 0.70 (predicted)
LogP (Partition Coefficient)3.2 (estimated)

Solubility and Stability

  • Solubility: Poor aqueous solubility (<0.1 mg/mL) but soluble in polar aprotic solvents (e.g., DMSO, DMF) .

  • Stability: Stable under ambient conditions but susceptible to hydrolysis in strong acidic or basic environments due to the carboxamide group.

SupplierPurityPackagingPrice (USD)Source
American Custom Chemicals95%1 mg647.61
Matrix Scientific97%100 mg250.00
Vulcanchem>95%50 mg300.00

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